molecular formula C39H36N2O4 B14074798 Fmoc-NMeAsn(Trt)-OH

Fmoc-NMeAsn(Trt)-OH

Cat. No.: B14074798
M. Wt: 596.7 g/mol
InChI Key: DFDFYHXTUVQQHI-UHFFFAOYSA-N
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Description

Fmoc-NMeAsn(Trt)-OH, with the CAS Number 941296-80-6, is a protected, N-methylated amino acid building block specifically designed for Fmoc solid-phase peptide synthesis (SPPS) . This derivative features two key protective groups: the fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine, which is removed under basic conditions during synthesis, and the trityl (Trt) group which protects the side chain amide of asparagine to prevent side reactions such as dehydration during activation and coupling steps . The incorporation of the N-methyl group on the amide backbone is a critical modification in advanced peptide research. It is used to enhance the metabolic stability of synthetic peptides, reduce aggregation tendencies, and influence secondary structure formation . The trityl protection strategy is particularly valuable as it offers improved solubility in common organic solvents like DMF and NMP compared to its unprotected counterpart, facilitating more efficient coupling reactions . During the final cleavage and global deprotection step in peptide synthesis, the trityl group is readily removed with trifluoroacetic acid (TFA) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C39H36N2O4

Molecular Weight

596.7 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-(tritylamino)butanoic acid

InChI

InChI=1S/C39H36N2O4/c1-41(38(44)45-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(42)43)25-26-40-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36,40H,25-27H2,1H3,(H,42,43)

InChI Key

DFDFYHXTUVQQHI-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Resin Loading and Fmoc Deprotection

The carboxylic acid of Fmoc-Asn(Trt)-OH is first anchored to 2-CTC resin in dichloromethane (DCM) with 2,4,6-collidine as a base. After washing, the Fmoc group is removed using 20–40% piperidine in dimethylformamide (DMF), exposing the α-amino group for subsequent modifications.

o-Nitrobenzenesulfonyl (o-NBS) Protection

The liberated amine is protected with o-NBS-Cl, which acidifies the NH proton via electron-withdrawing effects. This step facilitates alkylation by increasing the nucleophilicity of the nitrogen.

N-Methylation Strategies

Two methylation protocols are compared:

  • Dimethyl sulfate (DMS) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
  • Methyl iodide (MeI) with DBU in DMF at 40°C.

Both methods achieve >90% conversion, but DMS offers cost advantages, while MeI reduces side reactions in sterically hindered systems.

o-NBS Removal and Fmoc Re-protection

After methylation, the o-NBS group is cleaved with mercaptoethanol, and the amine is re-protected with Fmoc-OSu. The product is then cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, yielding this compound with >95% purity.

Solution-Phase Alkylation of Fmoc-Asn(Trt)-OH

Reductive Amination

In rare cases, solution-phase methylation is performed via reductive amination . Fmoc-Asn(Trt)-OH is treated with formaldehyde and sodium cyanoborohydride in methanol. However, this method suffers from low yields (≤50%) due to competing over-alkylation and epimerization.

Mitsunobu Reaction

Alternative alkylation using the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Comparative Analysis of Methylation Reagents

Reagent Yield (%) Reaction Time Side Reactions Cost
Dimethyl sulfate 92 2 h Minimal Low
Methyl iodide 95 1 h Iodide byproducts High
Formaldehyde/NaBH3CN 50 12 h Over-alkylation Moderate

Data synthesized from.

Dimethyl sulfate emerges as the optimal reagent for large-scale synthesis due to its efficiency and cost-effectiveness.

Coupling Challenges and Optimization

N-methyl amino acids pose significant coupling challenges due to steric hindrance. Studies recommend:

  • Coupling agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF.
  • Double couplings : Sequential 40-minute couplings with 5 equivalents of this compound ensure >99% incorporation.
  • Temperature : Elevated temperatures (50°C) improve reaction rates for hindered residues.

Trityl Group Stability and Deprotection

The Trt group on asparagine prevents dehydration side reactions during activation, a common issue with carbodiimide reagents. Deprotection requires 95% TFA with 2.5% triisopropylsilane (TIS) as a scavenger:

  • Standard deprotection : 1 hour at room temperature.
  • N-terminal residues : Extended to 2 hours for complete removal.

Industrial-Scale Production Protocols

Large-scale synthesis (≥100 g) employs automated synthesizers (e.g., Syro I) with the following parameters:

  • Resin swelling : DMF (15 minutes).
  • Fmoc deprotection : 40% piperidine/DMF (3 minutes) followed by 20% piperidine/DMF (12 minutes).
  • Coupling cycles : 5 equivalents this compound, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) in DMF.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 12.3 minutes.
  • Mass spectrometry : ESI-MS m/z 597.3 [M+H]+.
  • Optical rotation : [α]D20 = −25 ± 2° (c = 1 in methanol).

Emerging Innovations

Recent advances include:

  • Flow chemistry : Continuous-flow systems reduce reaction times by 40%.
  • Enzymatic methylation : Asparagine-specific methyltransferases under development for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NMeAsn(Trt)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc and Trt groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Introduction of different functional groups on the side chain.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for Trt group removal.

    Coupling: Carbodiimides like DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

    Substitution: Various nucleophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Fmoc-N-Me-Asn(Trt)-OH is a derivative of asparagine that is used in peptide synthesis . It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a trityl (Trt) protecting group on the side chain. The protecting groups on the compound prevent unwanted reactions during synthesis, ensuring the correct amino acid sequence in the final peptide.

Scientific Research Applications

  • Peptide Synthesis Fmoc-N-Me-Asn(Trt)-OH is a building block in peptide synthesis, allowing researchers to create complex structures for applications in drug development and molecular biology .
  • Drug Development This compound allows for the design of peptide-based therapeutics that can target specific diseases, enhance efficacy, and reduce side effects compared to traditional small molecules .
  • Protein Engineering It plays a role in protein engineering, enabling scientists to modify proteins for improved stability and functionality, important for therapeutic applications .
  • Bioconjugation The compound can be used in bioconjugation techniques, facilitating the attachment of peptides to other biomolecules to create targeted drug delivery systems .

Fmoc-modified amino acids and short peptides possess self-assembling features and show potential for applications due to the hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mechanism of Action

The mechanism of action of Fmoc-NMeAsn(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and side chain amide groups during synthesis, preventing unwanted reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the asparagine residue to participate in biological interactions.

Molecular Targets and Pathways

The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate various biological pathways, including signal transduction, immune response, and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Protecting Groups

Compound Amino Acid Backbone Protective Groups CAS Number Molecular Weight (g/mol)
Fmoc-Asn(Trt)-OH L-Asparagine Fmoc (α-amino), Trt (side-chain) 132388-59-1 596.7
Fmoc-His(Trt)-OH L-Histidine Fmoc (α-amino), Trt (imidazole) 109425-51-6 619.7
Fmoc-Cys(Trt)-OH L-Cysteine Fmoc (α-amino), Trt (thiol) 167015-11-4* 585.7

*CAS number for D-isomer provided; L-isomer may differ.

  • Fmoc-Asn(Trt)-OH : The Trt group protects the side-chain amide, ensuring stability during coupling and preventing side reactions like aspartimide formation .
  • Fmoc-His(Trt)-OH : The Trt group shields the imidazole ring of histidine, reducing racemization and improving coupling efficiency .
  • Fmoc-Cys(Trt)-OH : The Trt group protects the thiol group, minimizing oxidation and disulfide formation during synthesis .

Physicochemical Properties

Property Fmoc-Asn(Trt)-OH Fmoc-His(Trt)-OH Fmoc-Cys(Trt)-OH
Solubility in NMP High Moderate High (100 mg/mL in DMSO)*
Stability to Base Stable Stable Moderate
Melting Point Not reported 180–185°C Not reported

*DMSO solubility data for Fmoc-D-Cys(Trt)-OH .

  • Fmoc-Asn(Trt)-OH and Fmoc-Cys(Trt)-OH exhibit higher solubility in polar aprotic solvents (e.g., NMP, DMSO) compared to Fmoc-His(Trt)-OH, which may require co-solvents for efficient coupling .

Deprotection Conditions

  • Fmoc-Asn(Trt)-OH : Trt removal requires 1% TFA in DCM or 20% acetic acid at elevated temperatures .
  • Fmoc-His(Trt)-OH : Trt deprotection is achieved with 10% acetic acid at 50°C or 1% TFA at room temperature .
  • Fmoc-Cys(Trt)-OH: Trt group is cleaved with TFA/TIS (95:5) or AgNO₃ in acetic acid to prevent thiol oxidation .

Q & A

Basic Question

  • Purity : Use reverse-phase HPLC with C18 columns and UV detection (220 nm/254 nm). Acceptable purity thresholds are >98% for synthetic intermediates .
  • Identity : Confirm via ESI-MS or MALDI-TOF for molecular weight validation. For structural confirmation, employ 1^1H/13^{13}C NMR in deuterated DMSO or CDCl3_3 .
  • Chirality : Chiral HPLC or CD spectroscopy to detect racemization .

How does the N-methylation of asparagine (NMeAsn) impact peptide conformation and stability?

Advanced Question
N-methylation reduces hydrogen-bonding capacity, enhancing protease resistance and membrane permeability. However, it may destabilize α-helical or β-sheet structures. To assess conformational impacts:

  • Perform molecular dynamics simulations to predict backbone flexibility.
  • Validate experimentally via 2D NMR (NOESY) or X-ray crystallography .
  • Compare thermal denaturation profiles (CD) of methylated vs. non-methylated peptides .

What are the critical considerations for scaling up this compound incorporation in industrial peptide production?

Advanced Question

  • Cost-effectiveness : Optimize molar excess (2–4 equivalents) to balance yield and reagent waste.
  • Solvent recycling : Implement DMF or DMSO recovery systems to reduce environmental impact.
  • Automation : Use continuous-flow reactors for reproducible, large-scale synthesis.
  • Regulatory compliance : Ensure adherence to ICH Q7 guidelines for GMP-grade production .

How do environmental factors (pH, temperature) influence the stability of this compound during storage and synthesis?

Basic Question

  • pH : The compound is stable in neutral to slightly acidic conditions. Avoid alkaline environments (pH >8), which accelerate Fmoc cleavage.
  • Temperature : Store at -80°C for long-term stability. During synthesis, maintain reaction temperatures below 25°C unless using microwave assistance .
  • Light : Protect from UV exposure to prevent Trt group oxidation .

What are the implications of residual Trityl group retention after peptide cleavage, and how can this be resolved?

Advanced Question
Residual Trt groups indicate incomplete deprotection, potentially altering bioactivity. Solutions include:

  • Extended TFA treatment (up to 4 hours) with scavengers (TIS, H2_2O).
  • Post-cleavage purification : Use preparative HPLC or ion-exchange chromatography.
  • Alternative protecting groups : Consider Mtt or Dde groups for orthogonal deprotection .

How can researchers validate the bioactivity of peptides containing this compound in cellular assays?

Advanced Question

  • Solubility optimization : Use PBS with 1–5% DMSO or cyclodextrin-based carriers .
  • Dose-response assays : Test across a logarithmic concentration range (1 nM–100 μM).
  • Control experiments : Include scrambled-sequence peptides and NMeAsn-free analogs to isolate methylation effects.
  • Toxicity screening : Perform MTT or LDH assays in mammalian cell lines .

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